[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 269.25 g/mol. It is classified as a derivative of piperidine, which is a six-membered heterocyclic amine. This compound is primarily utilized in scientific research due to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and pharmacology .
The synthesis of [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride typically involves the reaction of 4-methylpiperidine with cyclohexylamine. This reaction is conducted under controlled conditions, often in the presence of suitable solvents and catalysts to enhance yield and purity. Following the reaction, purification processes are applied to isolate the dihydrochloride salt form of the compound.
The molecular structure of [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride features a piperidine ring substituted with a cyclohexyl group. The structural representation can be described as follows:
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride is involved in several types of chemical reactions:
The mechanism of action for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride involves its interaction with specific receptors or enzymes within biological systems. By binding to these targets, it modulates their activity, leading to various biological responses that may include alterations in neurotransmitter levels or enzyme activity. This mechanism is crucial for its potential therapeutic effects.
Data on boiling point, melting point, and specific heat capacity were not readily available but can be inferred from similar compounds within its class .
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride has several scientific uses:
This compound's unique properties make it a valuable asset in both academic research and industrial applications, particularly within the fields of medicinal chemistry and drug development.
The [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine scaffold features a trans-configured cyclohexyl core linked to a 4-methylpiperidine via a tertiary amine bridge. This arrangement creates a three-dimensional topology distinct from planar aromatic systems, enhancing receptor complementarity and reducing off-target interactions. Key structural advantages include:
Steric and Electronic Modulation: The 4-methyl group on the piperidine ring provides a hydrophobic "bump" that disrupts symmetric binding pockets, enhancing selectivity for targets like G-protein-coupled receptors (GPCRs) or ion channels. Simultaneously, the tertiary amine (pKa ~10) remains protonated at physiological pH, enabling salt bridge formation [3] [9].
Table 1: Structural and Physicochemical Comparison of Cyclohexyl-Piperidine Hybrids
Scaffold Type | logPa | TPSA (Ų)b | Conformational Flexibility | Target Applications |
---|---|---|---|---|
Cyclohexyl-Piperidine | 1.8–2.5 | 35–45 | Moderate | CNS agents, Kinase inhibitors |
Piperazine Analogs | 1.0–1.8 | 45–55 | High | Antidepressants, Antivirals |
Decalin Systems | 2.5–3.5 | 25–35 | Low | Steroid mimetics |
Benzene-Piperidine | 2.0–2.8 | 30–40 | Planar | Opioid analgesics |
a Calculated octanol-water partition coefficient; b Topological polar surface area. Data derived from computational analyses in [1] [7].
Scaffold-hopping strategies frequently employ this chemotype to replace metabolically labile motifs. For example, in kinase inhibitors, the cyclohexyl-piperidine core replaces flat heteroaromatics to mitigate hERG channel binding (associated with cardiotoxicity) while maintaining ATP-competitive inhibition [4] [9]. The hybrid’s sp3-rich character ("escape from flatland") correlates with improved clinical success rates, as evidenced by database mining of approved drugs [7].
The primary amine in [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride serves as a multifunctional pharmacophore anchor. Its bioactivity-enhancing roles include:
Covalent Modification Potential: Primary amines can be acylated or converted to ureas/amides to fine-tune potency. In prodrug strategies, they serve as conjugation sites for esterase-cleavable groups, enabling targeted release [6] [8].
Table 2: Bioactivity Contributions of the Diamine Motif in Hybrid Scaffolds
Role | Mechanistic Basis | Example Derivatives | Biological Outcome |
---|---|---|---|
Charge-Assisted H-bonding | Ionic interaction with catalytic residues | Free base vs. dihydrochloride | 5–10-fold ↑ in enzyme inhibition potency |
Conformational Steering | Steric guidance of pendant groups | Trans- vs. cis-cyclohexyl isomers | Diastereoselective receptor activation |
pH-Dependent Solubility | Dual protonation sites (pKa 8–10 and 10–11) | Salt forms (dihydrochloride, sulfate) | Improved oral bioavailability |
Metalloenzyme Coordination | Chelation to Mg2+/Zn2+ in active sites | Unmodified primary amine | Kinase/phosphatase inhibition |
Data compiled from peptidomimetic studies [6] [10] and kinase inhibitor SAR [8].
Structure-Activity Relationship (SAR) studies demonstrate that N-methylation of the primary amine ablates hydrogen-bonding capacity, often reducing potency >100-fold against targets like proteases or kinases. Conversely, quaternization of the tertiary amine enhances metabolic stability but may restrict blood-brain barrier penetration. The 4-methyl group on piperidine further fine-tunes lipophilicity, optimizing logD values for CNS or peripheral targets [1] [6]. In antimicrobial scaffolds, this diamine architecture disrupts membrane integrity via electrostatic interactions with phospholipids, demonstrating broad-spectrum activity [10].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5